![molecular formula C18H18N2O4 B027741 (S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester CAS No. 71404-99-4](/img/structure/B27741.png)

(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester

Overview

Description

Synthesis Analysis

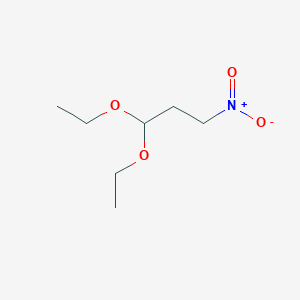

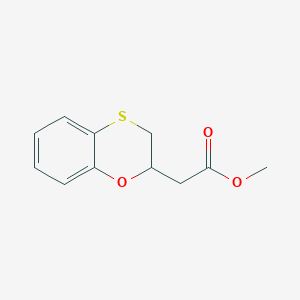

The synthesis of azetidine and oxetane ethers, including structures similar to our compound of interest, can be achieved through Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. This process allows the selective activation of tertiary benzylic alcohols of the 4-membered rings, reacting with simple alcohols to form the ethers. Such approaches avoid the use of strong bases and halide alkylating agents, leveraging alcohol libraries for diverse synthesis applications (Saejong et al., 2023).

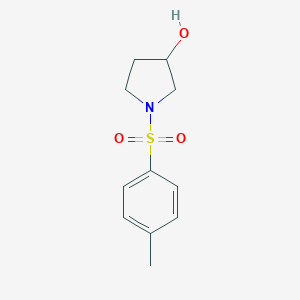

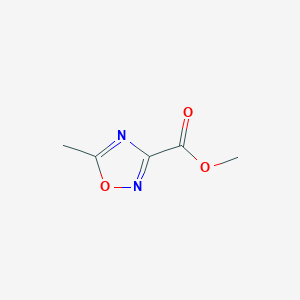

Molecular Structure Analysis

The molecular structure of compounds like our subject involves small, polar, and non-planar motifs, with oxetanes serving as interesting surrogates for carbonyl-containing functional groups. The structural design of such molecules is critical for their stability and reactivity, influencing their chemical properties and potential applications in medicinal chemistry and materials science.

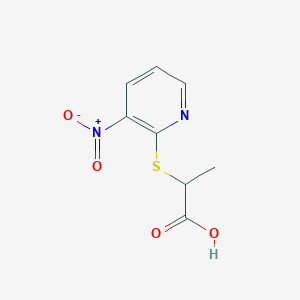

Chemical Reactions and Properties

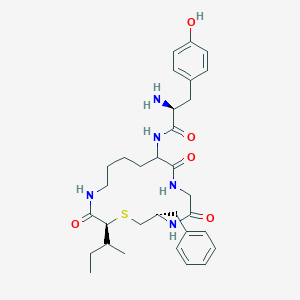

Chemical reactions involving N-benzyloxycarbamate derivatives, which are structurally related to our compound, have been developed for the synthesis of hydroxamic acids. These reactions utilize N-alkylation and reaction with stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. This methodology demonstrates the chemical versatility and potential applications of such compounds in chelation and separation chemistry (Liu et al., 2009).

Scientific Research Applications

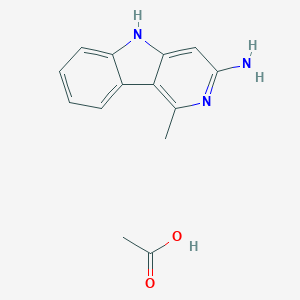

1. Polymerization and Material Science

(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester is explored in the field of polymerization. Studies have focused on the anionic ring-opening polymerization behavior of cyclic carbonates derived from amino acids, including l-serine and l-threonine-based cyclic carbonates. These monomers, synthesized through reactions involving N-benzyloxycarbonyl-l-serine (Z-Ser), have been used to obtain corresponding polycarbonates, which are of interest in material science due to their potential applications in biodegradable polymers and environmentally friendly materials (Sanda, Kamatani, & Endo, 2001).

2. Analytical Chemistry and Chromatography

In analytical chemistry, this compound has been used as a derivatization reagent for the fluorescence analysis of primary, secondary, and tertiary alcohols in high-performance liquid chromatography. This application is crucial for the sensitive detection and quantification of these alcohols, enhancing the capabilities of chromatographic analysis (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

3. Synthesis of Hydroxamic Acids

This compound plays a role in the synthesis of hydroxamic acids, which are important chelators of hard metal ions like Fe(III). These acids have applications in therapeutic, diagnostic, and separation chemistry. The N-benzyloxycarbamic acid ethyl ester, a related compound, is utilized for the preparation of hydroxamic acids, demonstrating its utility in synthetic organic chemistry and the development of metal binding hosts (Liu, Jacobs, & Gopalan, 2009).

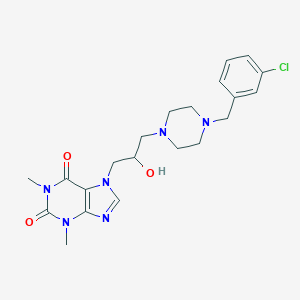

4. Antibacterial Research

Compounds derived from (S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester have been investigated for their antibacterial properties. For instance, azetidinones derived from quinazolin-4(3H)-one have been synthesized and shown to exhibit significant antibacterial activity, highlighting the compound's potential in the development of new antibacterial agents (Patel & Patel, 2011).

properties

IUPAC Name |

benzyl N-[(3S)-2-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-17-16(11-20(17)24-13-15-9-5-2-6-10-15)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQJARCVFUIRKV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472288 | |

| Record name | (S)-[1-(BENZYLOXY)-2-OXO-3-AZETIDINYL]CARBAMIC ACID BENZYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester | |

CAS RN |

71404-99-4 | |

| Record name | (S)-[1-(BENZYLOXY)-2-OXO-3-AZETIDINYL]CARBAMIC ACID BENZYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)